molecular formula C20H19N3O2S B2368545 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034399-02-3

2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2368545
CAS RN: 2034399-02-3
M. Wt: 365.45
InChI Key: XFARJZFMDQOJHI-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of pyridine derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Compounds similar to 2-(4-acetamidophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide have been synthesized and studied for their unique chemical behaviors. For instance, N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were obtained as alternative products in a one-pot cyclocondensation process involving compounds like benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, highlighting the versatile nature of these chemical structures in synthetic chemistry (Krauze, Vilums, Sīle, & Duburs, 2007).

Therapeutic Potential and Pharmaceutical Applications

  • Related compounds, such as 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been identified as potent inhibitors in pharmaceutical research, particularly for human acyl-coenzyme A:cholesterol O-acyltransferase. This suggests potential applications of similar compounds in the treatment of diseases involving specific enzyme overexpression (Shibuya et al., 2018).

Structural Analysis and Complex Formation

  • The synthesis of structurally related compounds, such as thioether-containing pyridylalkylamide ligands, has been extensively studied. These compounds have been used to form copper complexes, which are characterized by X-ray diffraction methods. This indicates the importance of such compounds in the field of coordination chemistry and materials science (Zhao, 2015).

Anticancer Activities

  • Some derivatives of similar compounds have been synthesized and evaluated for their anticancer activities. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed potential as anticancer agents, suggesting that compounds with a similar structure may also hold therapeutic promise in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

IUPAC Name

2-(4-acetamidophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)23-17-8-6-15(7-9-17)12-19(25)22-13-16-4-2-10-21-20(16)18-5-3-11-26-18/h2-11H,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARJZFMDQOJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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